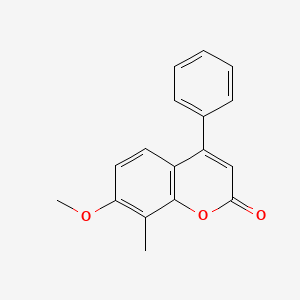

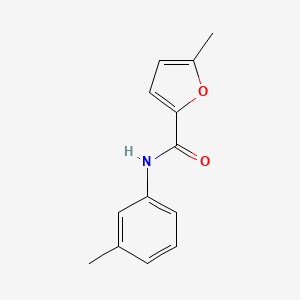

7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one involves reductive amination of chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol. These compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, indicating a diverse potential for antimicrobial activity (Mandala et al., 2013). Additionally, domino Friedel-Crafts acylation/annulation reactions between alkynes and 2-methoxybenzoyl chlorides have been utilized for the synthesis of chromen-4-one derivatives, showcasing a method for regioselective synthesis with high yield (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one derivatives has been elucidated through crystallographic studies. These studies reveal various conformations and interactions at the molecular level, such as envelope and flat-boat conformations of the chromene moiety and orthogonal orientations of methoxyphenyl rings (Inglebert et al., 2014).

Chemical Reactions and Properties

The reactivity of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one with phosphorus ylides under phase-transfer catalysis conditions has been explored, leading to the synthesis of benzopyranooxazol derivatives. This showcases the compound's versatility in undergoing chemical transformations (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Research into the physical properties of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one derivatives focuses on crystallographic studies, which provide detailed insights into the compound's solid-state structure. These studies are crucial for understanding the compound's stability, polymorphism, and intermolecular interactions (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of 7-methoxy-8-methyl-4-phenyl-2H-chromen-2-one are influenced by its molecular structure. Intramolecular hydrogen bonding and the presence of methoxy groups contribute to its reactivity and potential biological activity. The compound's capacity for engaging in various chemical reactions underlines its versatility in synthetic chemistry and potential applicability in developing pharmaceutical agents (Elenkova et al., 2014).

Propriétés

IUPAC Name |

7-methoxy-8-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-14(10-16(18)20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNXKKDHANCUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350430 |

Source

|

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65602-42-8 |

Source

|

| Record name | 7-Methoxy-8-methyl-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)

![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)

![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)

![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)